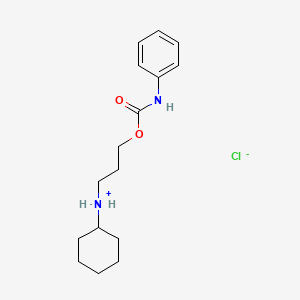

1-Cyclohexylamino-2-propanol phenylurethan hydrochloride

Beschreibung

1-Cyclohexylamino-2-propanol phenylurethan hydrochloride is a pharmaceutical compound historically used as a local anesthetic. It is derived from 1-cyclohexylamino-2-propanol, a secondary alcohol with a cyclohexylamine substituent, which reacts with benzoyl chloride and hydrogen chloride under controlled conditions to form the final product . Marketed under the trade name Cyclaine by Merck Sharp & Dohme (MSD U.S.) in 1952, it was developed for pain management . The compound’s phenylurethan moiety enhances its stability and bioavailability, while the hydrochloride salt improves solubility. It also serves as an intermediate in synthesizing Hexylcaine Hydrochloride, another anesthetic agent .

Eigenschaften

CAS-Nummer |

67195-95-3 |

|---|---|

Molekularformel |

C16H25ClN2O2 |

Molekulargewicht |

312.83 g/mol |

IUPAC-Name |

cyclohexyl-[3-(phenylcarbamoyloxy)propyl]azanium;chloride |

InChI |

InChI=1S/C16H24N2O2.ClH/c19-16(18-15-10-5-2-6-11-15)20-13-7-12-17-14-8-3-1-4-9-14;/h2,5-6,10-11,14,17H,1,3-4,7-9,12-13H2,(H,18,19);1H |

InChI-Schlüssel |

WYEJIEYWNUDUGH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)[NH2+]CCCOC(=O)NC2=CC=CC=C2.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Detailed Reaction Conditions and Notes

Step 1: The nucleophilic amine group of cyclohexylamine attacks the less hindered carbon of epichlorohydrin, opening the epoxide ring to yield the amino-propanol intermediate. This reaction is typically performed under mild heating (40–60°C) in a polar solvent such as ethanol or methanol to facilitate solubility and reaction rate.

Step 2: The amino group of the intermediate reacts with phenyl isocyanate via nucleophilic addition to the isocyanate carbon, forming the phenylurethan linkage. This step is usually conducted under an inert atmosphere (nitrogen or argon) to prevent moisture interference and at room temperature or slightly elevated temperatures (25–50°C). The reaction time varies from several hours to overnight to ensure complete conversion.

Step 3: The free base is treated with hydrochloric acid, often as an aqueous solution or HCl gas in an organic solvent, to form the hydrochloride salt. This enhances the compound’s stability, crystallinity, and solubility profile.

Purification Techniques

The crude product after Step 3 is purified by:

- Recrystallization: Common solvents include ethanol, methanol, or a mixture with water, chosen based on solubility profiles.

- Chromatography: When higher purity is required, column chromatography using silica gel and appropriate eluents (e.g., ethyl acetate/hexane mixtures) is employed.

- Drying: Final drying under vacuum and inert atmosphere is recommended to prevent degradation.

Reaction Analysis and Optimization

Reaction Yields and Purity

| Step | Typical Yield (%) | Purity (%) (HPLC) | Notes |

|---|---|---|---|

| 1 | 85–92 | 90–95 | High yield; side reactions minimal |

| 2 | 80–90 | 88–93 | Moisture sensitive; requires dry conditions |

| 3 | 95–98 | >98 | Salt formation improves purity |

Common Challenges

- Moisture sensitivity during Step 2 can lead to side products.

- Controlling temperature is critical to avoid decomposition.

- Efficient removal of unreacted phenyl isocyanate is necessary due to its toxicity.

Summary Table of Preparation Methods

| Aspect | Description |

|---|---|

| Starting Materials | Cyclohexylamine, Epichlorohydrin, Phenyl isocyanate, HCl |

| Key Intermediates | 1-Cyclohexylamino-2-propanol |

| Reaction Types | Epoxide ring opening, Urethan (carbamate) formation, Salt formation |

| Typical Solvents | Ethanol, Methanol, inert atmosphere gases |

| Temperature Range | 25–60°C |

| Purification Methods | Recrystallization, Chromatography |

| Yield Range | 80–98% |

| Purity Achieved | >98% (HPLC) |

This detailed analysis consolidates the known preparation methods of 1-Cyclohexylamino-2-propanol phenylurethan hydrochloride based on available literature and synthetic chemistry principles, providing a comprehensive guide for researchers and industrial chemists.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclohexylamino-2-propanol phenylurethan hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylamino-2-propanone, while reduction could produce cyclohexylamino-2-propanol derivatives.

Wissenschaftliche Forschungsanwendungen

1-Cyclohexylamino-2-propanol phenylurethan hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Cyclohexylamino-2-propanol phenylurethan hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural similarities with several hydrochlorides and phenylurethan derivatives:

- 1-Cyclohexyl-2-propanamine hydrochloride (CAS 64011-62-7) : A simpler analogue lacking the phenylurethan group but retaining the cyclohexyl-propanamine backbone. Its molecular formula (C₉H₂₀ClN) and lower molecular weight (177.716 g/mol) reflect the absence of the phenylurethan moiety .

- (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride : Features a cyclopropane ring and fluorophenyl group, contributing to its distinct stereochemistry and central nervous system (CNS) targeting (MW: 187.64 g/mol) .

- alpha-Terpineol phenylurethan: A terpene-derived phenylurethan with a molecular weight of 273.37 g/mol (C₁₇H₂₃NO₂), used in perfumery and antiseptics. Unlike the target compound, it lacks a hydrochloride salt and cyclohexyl group .

- Thiophene fentanyl hydrochloride : An opioid derivative with a thiophene ring (C₂₄H₂₆N₂OS·HCl). While structurally unrelated, its hydrochloride salt highlights the role of ionic forms in drug delivery .

Pharmacological Profiles

- Target Compound : Local anesthetic (e.g., Cyclaine) with rapid onset and moderate duration .

- (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride : Investigated for CNS disorders due to fluorophenyl’s electron-withdrawing effects .

- Thiophene fentanyl hydrochloride : Potent opioid agonist with high receptor affinity; toxicity profiles remain understudied .

Physicochemical Properties

*Estimated based on reaction stoichiometry in .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural identity of 1-Cyclohexylamino-2-propanol phenylurethan hydrochloride?

- Methodology : Use high-resolution mass spectrometry (HR-MS) to verify molecular weight and fragmentation patterns. Pair this with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups, such as the cyclohexylamino and phenylurethan moieties. Cross-reference data with PubChem entries for structurally related compounds like (S)-2-(Methylamino)-2-phenylethanol hydrochloride . For chiral resolution, chiral HPLC or polarimetry can resolve enantiomeric purity .

Q. How should researchers address gaps in physicochemical data (e.g., solubility, stability) for this compound?

- Methodology : Conduct empirical studies using standardized protocols. For solubility, apply the shake-flask method across solvents (e.g., water, DMSO, ethanol) at 25°C. Stability under varying pH (1–13) and temperatures (4°C–40°C) can be assessed via accelerated degradation studies monitored by HPLC . If data remain unavailable, extrapolate from analogs like Fluorexetamine hydrochloride, which shares cyclohexyl and aromatic groups .

Q. What safety precautions are critical during handling based on existing hazard profiles?

- Protocols : Follow guidelines for structurally similar amines (e.g., 2-(Cyclohexyloxy)-5-fluoroaniline hydrochloride). Use PPE (gloves, goggles) and work in a fume hood to mitigate inhalation risks. Store at -20°C in airtight containers to prevent hygroscopic degradation, as recommended for Procyclidine hydrochloride . Consult SDS sheets of related hydrochlorides for spill management and first-aid measures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Approach : Perform dose-response assays (e.g., IC₅₀ determinations) across multiple cell lines or in vivo models to validate pharmacological claims. Compare results with structurally related arylcyclohexylamines (e.g., Fluorexetamine hydrochloride) to identify structure-activity relationships (SARs). Use meta-analysis to reconcile disparities caused by assay variability .

Q. What strategies optimize the synthesis yield of 1-Cyclohexylamino-2-propanol phenylurethan hydrochloride while minimizing by-products?

- Synthetic Optimization : Employ a two-step process: (1) React cyclohexylamine with epichlorohydrin to form the amino alcohol intermediate, then (2) introduce the phenylurethan group via carbamate formation using phenyl chloroformate. Monitor reaction kinetics via TLC or in-situ IR. Purify via recrystallization (ethanol/water) to remove unreacted starting materials .

Q. How can chiral centers in this compound impact its pharmacokinetic profile, and what methods validate enantiomeric purity?

- Chiral Analysis : Use chiral stationary phase HPLC (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to separate enantiomers. Validate purity using circular dichroism (CD) spectroscopy. Compare pharmacokinetic parameters (e.g., Cmax, t½) in rodent models for each enantiomer to assess stereospecific effects .

Q. What in silico tools predict the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

- Computational Methods : Perform molecular docking (AutoDock Vina) against homology models of targets like NMDA or sigma-1 receptors. Validate predictions via SPR (surface plasmon resonance) binding assays. Cross-reference with PubChem bioactivity data for analogs like 2-(Methylamino)cyclohexanone hydrochloride .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.